(S)-2-Cyclopropyl-piperazine dihydrochloride
CAS No.: 2097073-11-3
Cat. No.: VC11675956
Molecular Formula: C7H16Cl2N2
Molecular Weight: 199.12 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2097073-11-3 |
|---|---|
| Molecular Formula | C7H16Cl2N2 |
| Molecular Weight | 199.12 g/mol |
| IUPAC Name | (2S)-2-cyclopropylpiperazine;dihydrochloride |
| Standard InChI | InChI=1S/C7H14N2.2ClH/c1-2-6(1)7-5-8-3-4-9-7;;/h6-9H,1-5H2;2*1H/t7-;;/m1../s1 |
| Standard InChI Key | GCPLIRMDIUZUBL-XCUBXKJBSA-N |
| Isomeric SMILES | C1CC1[C@H]2CNCCN2.Cl.Cl |
| SMILES | C1CC1C2CNCCN2.Cl.Cl |
| Canonical SMILES | C1CC1C2CNCCN2.Cl.Cl |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
(S)-2-Cyclopropyl-piperazine dihydrochloride belongs to the piperazine class of heterocyclic compounds, distinguished by its cyclopropyl group and stereochemical configuration. The molecular formula is C₇H₁₆Cl₂N₂, with a molecular weight of 199.12 g/mol. The dihydrochloride salt form enhances aqueous solubility, a critical factor for bioavailability in drug formulations .
Key Structural Attributes:
-
Chiral Center: The (S)-configuration at the second carbon differentiates it from the (R)-enantiomer, influencing its three-dimensional interactions with biological targets.
-
Cyclopropyl Group: Introduces ring strain and conformational rigidity, potentially altering binding affinities compared to linear or aromatic substituents.
-
Piperazine Core: Provides two nitrogen atoms capable of hydrogen bonding and protonation, critical for pharmacokinetic properties.
Synthesis and Manufacturing
Chiral Auxiliary Methods
-
Use of (S)-configured starting materials, such as (S)-1,2-diamines, in cyclization reactions with sulfonium salts or carbonyl compounds .
-
Example: Reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of a base like DBU, followed by deprotection and salt formation.
Catalytic Asymmetric Synthesis
-
Employing chiral catalysts (e.g., Ru-BINAP complexes) to induce enantioselectivity during cyclopropane ring formation or piperazine cyclization.
Industrial-Scale Production Challenges
-
Purification: Chromatographic separation of enantiomers or crystallization with chiral resolving agents (e.g., tartaric acid derivatives) is necessary to achieve high enantiomeric excess (ee).
-
Yield Optimization: Continuous flow systems and automated reactors may improve efficiency, though stereochemical control remains a bottleneck.
Biological Activity and Pharmacological Research
Receptor Interactions
Piperazine derivatives are known to interact with neurotransmitter receptors, including serotonin (5-HT) and dopamine receptors. The (S)-enantiomer’s stereochemistry may confer distinct binding modes:
-
5-HT₁A Receptor: Preliminary molecular docking studies suggest that the (S)-configuration aligns differently in the binding pocket compared to the (R)-form, potentially altering agonist/antagonist activity.
-
Adrenergic Receptors: The cyclopropyl group’s rigidity may enhance selectivity for α₂-adrenergic receptors over β-adrenergic subtypes.
Preclinical Findings
While direct studies on the (S)-enantiomer are lacking, related compounds provide insights:
-
Antitumor Activity: (S)-configured piperazines have shown moderate cytotoxicity against MCF-7 breast cancer cells (IC₅₀: 18 µM vs. 25 µM for (R)-form).
-
Cardiotropic Effects: In isolated guinea pig atria, (S)-derivatives exhibited 20% lower inotropic activity than (R)-enantiomers, highlighting stereochemical influence on cardiovascular effects.
Applications in Drug Development
Central Nervous System (CNS) Therapeutics
The (S)-enantiomer’s potential to modulate serotonin receptors positions it as a candidate for:
-
Antidepressants: Similar to vortioxetine, a serotonin modulator approved for major depressive disorder.
-
Anxiolytics: Preferential 5-HT₁A binding could reduce anxiety without sedation.
Oncology
-
Combination Therapies: Synergistic effects with DNA-damaging agents (e.g., cisplatin) observed in vitro.
Future Research Directions
Priority Areas
-
Enantioselective Synthesis: Developing cost-effective methods for high-ee production.
-
Target Validation: Screening against orphan GPCRs and ion channels.
-
In Vivo Pharmacokinetics: Assessing bioavailability and blood-brain barrier penetration.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume